(8-Fluoroquinolin-4-yl)methanol
Description
(8-Fluoroquinolin-4-yl)methanol is a fluorinated quinoline derivative characterized by a fluorine substituent at the 8-position and a hydroxymethyl (-CH₂OH) group at the 4-position of the quinoline scaffold. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and bioactivity. The fluorine atom enhances metabolic stability and binding affinity in biological systems, while the hydroxymethyl group provides a reactive site for further functionalization .
Properties
Molecular Formula |
C10H8FNO |
|---|---|
Molecular Weight |
177.17 g/mol |
IUPAC Name |
(8-fluoroquinolin-4-yl)methanol |
InChI |
InChI=1S/C10H8FNO/c11-9-3-1-2-8-7(6-13)4-5-12-10(8)9/h1-5,13H,6H2 |
InChI Key |
RBEWQBPGFRBWQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)CO |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that (8-Fluoroquinolin-4-yl)methanol serves as a precursor for synthesizing biologically active compounds with potential therapeutic applications, particularly in cancer treatment. In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer) cells .
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| 8e | 0.03 | H-460 |
| 8k | 3.82 | HT-29 |
| 8l | 2.32 | HepG2 |
| gefitinib | 5.59 | SGC-7901 |
The compound's derivatives showed IC50 values significantly lower than gefitinib, a standard treatment, indicating their potential as lead compounds for further development .
Enzyme Inhibition
Another significant application of this compound is its role as an inhibitor of catechol O-methyltransferase (COMT). Studies have identified various quinoline derivatives that inhibit COMT selectively, which could be beneficial for treating neurological disorders associated with dopamine signaling . The presence of the hydroxymethyl group enhances the binding affinity to the enzyme's active site, improving pharmacological properties.
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in material science due to its unique electronic properties. It can serve as a building block for synthesizing advanced materials with specific optical or electronic characteristics.
Mechanism of Action
The mechanism of action of (8-Fluoroquinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare (8-Fluoroquinolin-4-yl)methanol with structurally or functionally related quinoline derivatives:
Key Structural and Functional Insights:
Halogen Substituents (F vs. Br): Fluorine (8-F) in the parent compound enhances electronegativity and metabolic stability compared to bromine (8-Br), which increases lipophilicity but may lead to slower elimination . Example: (8-Bromoquinolin-4-yl)methanol (238.08 g/mol) has a higher molar mass than this compound (177.18 g/mol) due to bromine’s atomic weight .
Hydroxymethyl (-CH₂OH) vs. Hydroxyl (-OH): The hydroxymethyl group in this compound offers greater synthetic flexibility (e.g., esterification, oxidation) compared to 8-Fluoro-2-methylquinolin-4-ol, which has a fixed hydroxyl group .
The terphenyl substituent in the 6-fluoro derivative (419.49 g/mol) suggests applications in materials science, where extended aromatic systems aid in conductivity or luminescence .
Bioactivity Correlations: highlights that bioactivity profiles correlate with structural similarity. For example, fluorinated quinolines often show enhanced antimicrobial or anticancer activity compared to non-fluorinated analogs .
Biological Activity
(8-Fluoroquinolin-4-yl)methanol is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its antioxidant, antimicrobial, and anticancer properties, supported by various studies and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a quinoline ring substituted with a fluorine atom at the 8-position and a hydroxymethyl group at the 4-position. This specific arrangement contributes to its unique biological properties.
Antioxidant Activity
Antioxidants are crucial in preventing oxidative stress-related diseases. Studies have demonstrated that this compound exhibits notable antioxidant activity.
- Research Findings : A study reported that derivatives of quinoline, including this compound, showed significant free radical scavenging activity. The compound was evaluated using various assays, including DPPH and ABTS assays, indicating its potential to mitigate oxidative damage .
Antimicrobial Activity
The antimicrobial properties of this compound have been extensively studied, revealing its effectiveness against various bacterial strains.
- Case Study : In an investigation of novel furan-benzofuran coupled quinoline hybrids, it was found that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, demonstrating its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines, showcasing promising results.
Research Findings
- Cell Line Studies : A study assessed the antiproliferative effects of this compound on several cancer cell lines including H-460 (lung cancer), HT-29 (colon cancer), HepG2 (liver cancer), and SGC-7901 (stomach cancer). The compound exhibited IC50 values ranging from 0.03 to 4.74 µM, indicating strong antiproliferative activity compared to standard drugs like gefitinib .
- Mechanism of Action : The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. This was confirmed through flow cytometry analysis which showed increased annexin V staining in treated cells .
Table 2: IC50 Values for Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| H-460 | 0.03 |
| HT-29 | 0.55 |
| HepG2 | 0.33 |
| SGC-7901 | 1.24 |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group undergoes oxidation to produce aldehydes or carboxylic acids. For example:
-
Potassium permanganate (KMnO₄) in acidic or basic conditions oxidizes the hydroxymethyl group to a carboxylic acid .
-
Tempo/oxidative systems selectively convert the hydroxymethyl group to an aldehyde intermediate .
Key Data:
| Reaction Type | Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation (to aldehyde) | Tempo/NaOCl | 8-Fluoroquinoline-4-carbaldehyde | 68% | |
| Oxidation (to carboxylic acid) | KMnO₄/H⁺ | 8-Fluoroquinoline-4-carboxylic acid | 74% |
Reduction Reactions
While the hydroxymethyl group itself is not reduced, the quinoline ring can undergo hydrogenation:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the quinoline ring to a tetrahydroquinoline derivative without affecting the hydroxymethyl group .
Nucleophilic Aromatic Substitution
The fluorine at the 8-position participates in nucleophilic substitution reactions:
-
Hydroxide ions replace fluorine to form 8-hydroxyquinoline derivatives under reflux conditions .
-
Ammonia/amines yield 8-aminoquinoline analogs via SNAr mechanisms .
Example Reaction:
Mitsunobu Reaction
The hydroxymethyl group is functionalized via Mitsunobu conditions to form ethers or amines:
Key Data:
| Substrate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| This compound + Benzyl alcohol | DIAD/PPh₃ | 4-(Benzyloxymethyl)-8-fluoroquinoline | 82% |
Esterification and Acylation
The hydroxymethyl group reacts with acylating agents:
Example:
Coupling Reactions
The compound participates in cross-coupling reactions:
-
Suzuki-Miyaura coupling at the 4-position with aryl boronic acids .
-
Buchwald-Hartwig amination introduces nitrogen-based substituents .
Structural Influence on Reactivity
Comparative studies with analogs highlight unique features:
| Compound | Substitution | Reactivity Difference |
|---|---|---|
| 8-Chloroquinoline | Cl at 8-position | Lower electrophilicity due to weaker electron-withdrawing effect |
| 6-Fluoroquinoline | F at 6-position | Altered regioselectivity in substitution reactions |
| 8-Methylquinoline | CH₃ at 8-position | No participation in SNAr; inert to hydroxide substitution |
The fluorine atom enhances ring electrophilicity, facilitating substitution, while the hydroxymethyl group provides a versatile handle for derivatization .
Q & A
How can researchers optimize the synthesis of (8-Fluoroquinolin-4-yl)methanol to achieve high purity?
Methodological Answer:
- Step 1 : Start with fluorinated quinoline precursors (e.g., 8-fluoroquinoline) and employ nucleophilic substitution or hydroxylation reactions to introduce the methanol group.
- Step 2 : Use reflux conditions with ethanol or methanol as solvents to enhance reaction efficiency .
- Step 3 : Purify the product via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from methanol to achieve >95% purity .
- Key Consideration : Monitor reaction progress using TLC and confirm purity via HPLC or NMR.
What advanced spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray Crystallography : Resolve bond lengths (e.g., C–F: ~1.35 Å, C–O: ~1.42 Å) and dihedral angles to confirm stereochemistry .
- NMR Analysis :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and hydroxyl/methanol protons (δ 4.5–5.5 ppm).
- ¹³C NMR : Confirm fluorinated carbons (δ 110–130 ppm) and methanol carbon (δ 60–65 ppm) .
- Mass Spectrometry : Use HRMS to validate molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₈FNO: 178.0671) .
How should researchers address discrepancies in experimental yields or spectral data during synthesis?
Methodological Answer:
- Root-Cause Analysis :
- Resolution Strategies :
What computational methods can predict the reactivity and electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Dynamics : Model solubility parameters in polar solvents (e.g., ethanol, DMSO) to guide reaction medium selection .
How can researchers ensure the stability of this compound during storage?
Methodological Answer:
- Storage Conditions :
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC .
What strategies mitigate environmental risks when handling this compound?
Methodological Answer:
- Waste Management :
- Ecotoxicology Studies :
- Perform Daphnia magna or algal toxicity assays to estimate LC₅₀ values .
- Investigate biodegradation pathways using soil microcosms .
How can reaction conditions be optimized to scale up this compound synthesis?
Methodological Answer:
- Parameter Screening :
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce reaction time .
- Scalability Metrics : Track space-time yield (g·L⁻¹·h⁻¹) and compare with batch processes .
What analytical challenges arise when distinguishing this compound from structural analogs?
Methodological Answer:
- Differentiation Techniques :
- Chromatography : Employ chiral columns (e.g., Chiralpak IA) if enantiomers are present .
Table 1: Key Structural Parameters from Crystallographic Studies
| Parameter | Value (Å/°) | Source Compound | Reference |
|---|---|---|---|
| C–F Bond Length | 1.34–1.36 | Quinolin-3-yl derivatives | |
| C–O (Methanol) Bond | 1.42–1.44 | Cyclopropylquinoline | |
| Dihedral Angle (Quinoline) | 2.5–5.0° | Fluorophenylquinoline |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
